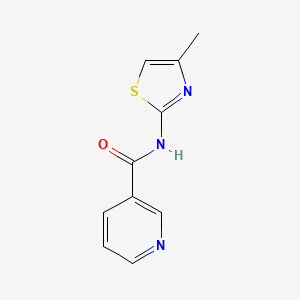
(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1529247-11-7 . It has a molecular weight of 232.69 and its IUPAC name is 2,3-dihydro-1-benzofuran-3-ylmethanesulfonyl chloride .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions . This process gives rise to 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of this compound involves an intramolecular 5-exo-cyclization and insertion of sulfur dioxide . During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.68 . The molecular formula is C9H9ClO3S . Other physical and chemical properties such as boiling point and storage conditions are not available in the retrieved sources .Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAWWOIBZKEPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)



![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





